1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-
Overview
Description
1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)-, also known as 1-(4-chlorophenyl)-1H-pyrazole-5-carboxaldehyde, is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
It’s worth noting that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
Indole derivatives have been reported to show inhibitory activity against various viruses and anti-inflammatory activities , suggesting that they may have a range of effects at the molecular and cellular level.
Action Environment
It’s known that certain compounds, such as pyraclostrobin, which shares a similar structure, are used in agriculture and their efficacy can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)- can be synthesized through several synthetic routes, including:
Condensation Reactions: One common method involves the condensation of hydrazine with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Cross-Coupling Reactions: Another approach is the cross-coupling of 1H-pyrazole-5-carboxaldehyde with 4-chlorophenylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Heterocyclization Reactions: The compound can also be synthesized through the cyclization of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and heating systems to control reaction temperatures. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The choice of solvent, catalyst, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reactions: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acetic acid, reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol solvents.
Substitution: Amines, alcohols, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Pyrazole-5-carboxylic Acid Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Substituted Pyrazole Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of antiviral, anti-inflammatory, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)- is compared with other similar compounds, such as:
1H-Pyrazole-5-carboxaldehyde, 1-(3-chlorophenyl)-: Similar structure but with a different position of the chlorophenyl group.
1H-Pyrazole-5-carboxaldehyde, 1-(2-chlorophenyl)-: Another positional isomer with distinct chemical properties.
1H-Pyrazole-5-carboxaldehyde, 1-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness: The uniqueness of 1H-Pyrazole-5-carboxaldehyde, 1-(4-chlorophenyl)- lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorophenyl group at the 4-position provides distinct chemical and physical properties compared to other positional isomers.
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUBVIIYJHNKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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